1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorobenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine is a chemical compound with the molecular formula C18H20Cl2N2O2S. This compound is known for its unique structure, which includes a piperazine ring substituted with a 2,5-dichlorobenzenesulfonyl group and a 2-methylphenylmethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(2,5-dichlorobenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dichlorobenzenesulfonyl chloride and 4-[(2-methylphenyl)methyl]piperazine.
Reaction Conditions: The reaction between 2,5-dichlorobenzenesulfonyl chloride and 4-[(2-methylphenyl)methyl]piperazine is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is typically stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
1-(2,5-Dichlorobenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions vary depending on the desired product but often involve heating or cooling to specific temperatures.
Scientific Research Applications
1-(2,5-Dichlorobenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorobenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
1-(2,5-Dichlorobenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine can be compared with other similar compounds:
Similar Compounds: Examples include 1-(2,5-dichlorobenzenesulfonyl)piperazine and 1-(2,5-dichlorobenzenesulfonyl)-4-methylpiperazine.
Uniqueness: The presence of the 2-methylphenylmethyl group distinguishes it from other compounds, potentially leading to different chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of 1-(2,5-dichlorobenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H20Cl2N2O2S |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-14-4-2-3-5-15(14)13-21-8-10-22(11-9-21)25(23,24)18-12-16(19)6-7-17(18)20/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
YEOSZPGKMMOTEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.